molecular formula C24H23N5O3 B2827648 3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896292-49-2

3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2827648
CAS No.: 896292-49-2
M. Wt: 429.48
InChI Key: HPFIUDAPCZJNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Mesoionic Purinone Analogs : A study by Coburn and Taylor (1982) explored the synthesis and properties of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, which are analogs of purine-2,8-dione. These compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions (Coburn & Taylor, 1982).
  • Synthesis of Imidazo Derivatives : Simo, Rybár, and Alföldi (1998) reported the synthesis of new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, achieved by intramolecular alkylation (Simo, Rybár, & Alföldi, 1998).

Biological and Pharmacological Activity

  • Antiviral Activity : Kim et al. (1978) described the chemical synthesis of imidazo[1,2-a]-s-triazine nucleosides and nucleotides, revealing moderate antiviral activity against certain viruses in tissue culture (Kim et al., 1978).
  • Antidepressant and Anxiolytic Activity : A study by Zagórska et al. (2015) examined a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, identifying compounds with potential antidepressant and anxiolytic activity (Zagórska et al., 2015).
  • Hypoglycemic Activity : The hypoglycemic activity of imidazopyridine thiazolidine-2,4-diones was investigated by Oguchi et al. (2000), identifying compounds with significant effects on insulin-induced adipocyte differentiation and hypoglycemic activity in vivo (Oguchi et al., 2000).

Molecular Design and Synthesis

  • Acid-Catalyzed Hydrolysis : Research by Hovinen, Shugar, and Lönnberg (1990) delved into the acid-catalyzed hydrolysis of purines, including the competition between depurination and opening of the imidazole ring, which is relevant to understanding the stability and reactivity of these compounds (Hovinen, Shugar, & Lönnberg, 1990).
  • Synthesis of Imidazo Derivatives : Wang, Ma, and Yu (2011) reported on the synthesis of imidazo[1,2-a]pyridines, providing insights into the chemical processes involved in creating similar compounds (Wang, Ma, & Yu, 2011).

Properties

IUPAC Name

2-(3-hydroxypropyl)-4-methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-16-9-11-18(12-10-16)29-19(17-7-4-3-5-8-17)15-28-20-21(25-23(28)29)26(2)24(32)27(22(20)31)13-6-14-30/h3-5,7-12,15,30H,6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFIUDAPCZJNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.